1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of 1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone in a potassium carbonate/acetonitrile system under reflux conditions . This reaction typically yields the desired compound in moderate yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, contributing to its biological effects .
Comparison with Similar Compounds
1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique structure, which allows for specific interactions and applications in various fields.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h6,11H,2-5H2,1H3 |
InChI Key |
FVPQCQBMENEXPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.